3,4-Dimethoxy-2-methylbenzoic acid
Overview
Description
3,4-Dimethoxy-2-methylbenzoic acid is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoic acid, characterized by the presence of two methoxy groups and a methyl group attached to the benzene ring. This compound is used as a synthetic intermediate in various chemical reactions and has applications in multiple fields, including pharmaceuticals and materials science .
Mechanism of Action
Target of Action
It’s known that benzylic compounds, which include 3,4-dimethoxy-2-methylbenzoic acid, typically interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of this compound involves interactions at the benzylic position . These interactions can involve free radical bromination, nucleophilic substitution, and oxidation . The compound can undergo reactions at the benzylic position, which can be resonance stabilized .
Biochemical Pathways
It’s known that benzylic compounds can influence a variety of biochemical pathways, including those involved in oxidation and reduction reactions .
Pharmacokinetics
The compound’s molecular weight (1962 g/mol) and its physical form (white to yellow solid) suggest that it may have good bioavailability .
Result of Action
Some benzamide compounds synthesized from similar benzoic acids have shown antioxidant and antibacterial activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include temperature, pH, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can participate in various biochemical reactions . They can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Molecular Mechanism
It is known that benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxy-2-methylbenzoic acid can be synthesized through several methods. One common approach involves the methylation of 3,4-dihydroxy-2-methylbenzoic acid using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more scalable and cost-effective methods. One such method includes the esterification of this compound with methanol, followed by hydrolysis to yield the desired acid .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxy-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated benzoic acids
Scientific Research Applications
3,4-Dimethoxy-2-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of polymers and other advanced materials
Comparison with Similar Compounds
- 3,4-Dimethoxybenzoic acid
- 2,4-Dimethylbenzoic acid
- 3,5-Dimethoxy-4-methylbenzoic acid
Comparison: 3,4-Dimethoxy-2-methylbenzoic acid is unique due to the specific positioning of its methoxy and methyl groups, which confer distinct chemical properties and reactivity. Compared to 3,4-dimethoxybenzoic acid, the presence of the additional methyl group in this compound can significantly alter its steric and electronic characteristics, leading to different reaction outcomes and applications .
Properties
IUPAC Name |
3,4-dimethoxy-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6-7(10(11)12)4-5-8(13-2)9(6)14-3/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEJXYZKZCQELU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472665 | |
Record name | 3,4-dimethoxy-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5722-94-1 | |
Record name | 3,4-dimethoxy-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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